Cas no 2137510-72-4 (3-(Cyclohexylamino)piperidin-4-ol)

3-(Cyclohexylamino)piperidin-4-ol 化学的及び物理的性質
名前と識別子
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- EN300-718486
- 3-(cyclohexylamino)piperidin-4-ol
- 2137510-72-4
- 3-(Cyclohexylamino)piperidin-4-ol
-
- インチ: 1S/C11H22N2O/c14-11-6-7-12-8-10(11)13-9-4-2-1-3-5-9/h9-14H,1-8H2
- InChIKey: HWFYHCOSXCZOBZ-UHFFFAOYSA-N
- ほほえんだ: OC1CCNCC1NC1CCCCC1
計算された属性
- せいみつぶんしりょう: 198.173213330g/mol
- どういたいしつりょう: 198.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 44.3Ų
3-(Cyclohexylamino)piperidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-718486-1.0g |
3-(cyclohexylamino)piperidin-4-ol |
2137510-72-4 | 1g |
$0.0 | 2023-06-07 |
3-(Cyclohexylamino)piperidin-4-ol 関連文献
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3-(Cyclohexylamino)piperidin-4-olに関する追加情報
Comprehensive Guide to 3-(Cyclohexylamino)piperidin-4-ol (CAS No. 2137510-72-4): Properties, Applications, and Market Insights
3-(Cyclohexylamino)piperidin-4-ol (CAS No. 2137510-72-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This piperidine derivative is characterized by its unique structural features, including a cyclohexylamino group and a hydroxyl group at the 4-position of the piperidine ring. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery and material science.
The molecular formula of 3-(Cyclohexylamino)piperidin-4-ol is C11H22N2O, with a molecular weight of 198.31 g/mol. Its structural complexity makes it particularly valuable for designing novel bioactive molecules. The presence of both amino and hydroxyl functional groups allows for diverse chemical modifications, making it a versatile building block in organic synthesis. Recent studies have explored its potential as a scaffold for developing central nervous system (CNS) targeting compounds, which aligns with current trends in neurological drug development.
In pharmaceutical applications, 3-(Cyclohexylamino)piperidin-4-ol has shown promise as an intermediate for synthesizing potential therapeutic agents. Its structural similarity to known pharmacophores has led to investigations into its use for creating G protein-coupled receptor (GPCR) modulators, a hot topic in modern drug discovery. The compound's ability to interact with various biological targets makes it particularly interesting for researchers working on neurodegenerative diseases and pain management solutions, areas receiving substantial research funding globally.
The synthesis of 3-(Cyclohexylamino)piperidin-4-ol typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Advanced purification techniques such as column chromatography or recrystallization are often employed to obtain pharmaceutical-grade material. Analytical characterization using techniques like NMR spectroscopy, mass spectrometry, and HPLC is crucial for quality control, especially when the compound is intended for research or pharmaceutical applications.
From a commercial perspective, the demand for 3-(Cyclohexylamino)piperidin-4-ol has been steadily increasing, particularly from contract research organizations (CROs) and academic research institutions. The compound is typically supplied in quantities ranging from milligrams to kilograms, with purity levels from 95% to 99.9% depending on application requirements. Current market trends show growing interest in custom synthesis services for this and similar piperidine derivatives, as researchers seek tailored solutions for their specific projects.
Storage and handling of 3-(Cyclohexylamino)piperidin-4-ol require standard laboratory precautions. The compound should be kept in a cool, dry environment, protected from light and moisture. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses should be used when handling the material, in line with good laboratory practices. These safety considerations are particularly important given the current emphasis on laboratory safety protocols and responsible chemical management in research institutions.
Recent advancements in synthetic methodology have improved the efficiency of producing 3-(Cyclohexylamino)piperidin-4-ol, with some reports describing greener synthetic routes that reduce environmental impact. This aligns with the pharmaceutical industry's growing focus on green chemistry principles and sustainable synthesis approaches. Researchers are particularly interested in catalytic methods that minimize waste generation while maintaining high yields and purity.
The analytical characterization of 3-(Cyclohexylamino)piperidin-4-ol presents several interesting challenges and opportunities. The compound's stereochemistry is of particular interest, as different stereoisomers may exhibit distinct biological activities. This has led to increased demand for chiral separation techniques and stereoselective synthesis methods, topics that are currently trending in organic chemistry research circles.
Looking forward, the applications of 3-(Cyclohexylamino)piperidin-4-ol are expected to expand as researchers continue to explore its potential. The compound's versatility makes it valuable for developing new chemical entities (NCEs) in drug discovery programs, particularly in areas like neurological disorders and inflammatory conditions. These therapeutic areas represent significant unmet medical needs and are focus areas for many pharmaceutical companies, suggesting sustained interest in this and related compounds.
For researchers considering working with 3-(Cyclohexylamino)piperidin-4-ol, it's important to note that the compound's properties make it suitable for various experimental conditions. Its moderate solubility in common organic solvents facilitates its use in diverse reaction systems, while its stability under standard laboratory conditions makes it convenient to work with. These practical considerations are increasingly important in modern chemical research, where efficiency and reproducibility are paramount.
The intellectual property landscape surrounding 3-(Cyclohexylamino)piperidin-4-ol is evolving, with several patents mentioning derivatives of this compound in various therapeutic applications. This patent activity reflects the compound's potential value in drug development and highlights the importance of thorough prior art searches before initiating research programs involving this molecule. The growing body of literature on piperidine derivatives suggests this structural motif will remain important in medicinal chemistry for the foreseeable future.
In conclusion, 3-(Cyclohexylamino)piperidin-4-ol (CAS No. 2137510-72-4) represents an interesting and valuable compound for pharmaceutical and chemical research. Its unique structural features, combined with current trends in drug discovery and green chemistry, position it as a compound of continuing interest to researchers. As synthetic methods improve and new applications are discovered, this piperidine derivative is likely to play an increasingly important role in the development of novel bioactive molecules and materials.
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